molecular formula C14H14INO3S B11023199 N-(4-iodo-2-methylphenyl)-4-methoxybenzenesulfonamide

N-(4-iodo-2-methylphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B11023199
M. Wt: 403.24 g/mol
InChI Key: ZFHCNBFEFWPNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-IODO-2-METHYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE is a chemical compound characterized by the presence of iodine, methyl, methoxy, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-IODO-2-METHYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE typically involves the iodination of a methylphenyl precursor followed by the introduction of methoxy and benzenesulfonamide groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process would likely include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-IODO-2-METHYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-IODO-2-METHYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-IODO-2-METHYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The iodine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-IODO-2-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
  • N-(4-IODO-2-METHYLPHENYL)ACETAMIDE
  • N-(4-IODO-2-METHYLPHENYL)-4-(4-MORPHOLINYLMETHYL)BENZAMIDE

Uniqueness

N-(4-IODO-2-METHYLPHENYL)-4-METHOXY-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C14H14INO3S

Molecular Weight

403.24 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H14INO3S/c1-10-9-11(15)3-8-14(10)16-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,16H,1-2H3

InChI Key

ZFHCNBFEFWPNGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.